1-(5-Nitropyridin-2-yl)-piperazine hydrochloride
Overview
Description
1-(5-Nitropyridin-2-yl)-piperazine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a 5-nitropyridin-2-yl group, and it is commonly used in research settings for its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride typically involves the reaction of 5-nitropyridin-2-amine with piperazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated systems and stringent quality control measures are essential to maintain the integrity of the compound during large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, often using reagents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or alkyl halides.
Major Products Formed:
Oxidation: Formation of 5-aminopyridin-2-yl-piperazine.
Reduction: Conversion to 1-(5-aminopyridin-2-yl)-piperazine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)-piperazine hydrochloride is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also bind to receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
- 1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride
- 1-(5-Nitropyridin-2-yl)homopiperazine
Comparison: 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride is unique due to its specific substitution pattern and the presence of both a nitro group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)8-1-2-9(11-7-8)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRHEABPBGNCQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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